molecular formula C70H128O10 B1682761 Ascorbyl tetra-2-hexyldecanoate CAS No. 183476-82-6

Ascorbyl tetra-2-hexyldecanoate

Katalognummer: B1682761
CAS-Nummer: 183476-82-6
Molekulargewicht: 1129.8 g/mol
InChI-Schlüssel: OEWBEINAQKIQLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tetrahexyldecyl ascorbate is a form of vitamin C.

Eigenschaften

IUPAC Name

[2-[3,4-bis(2-hexyldecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(2-hexyldecanoyloxy)ethyl] 2-hexyldecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H128O10/c1-9-17-25-33-37-45-50-58(49-41-29-21-13-5)66(71)76-57-62(77-67(72)59(51-42-30-22-14-6)54-46-38-34-26-18-10-2)63-64(79-68(73)60(52-43-31-23-15-7)55-47-39-35-27-19-11-3)65(70(75)78-63)80-69(74)61(53-44-32-24-16-8)56-48-40-36-28-20-12-4/h58-63H,9-57H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWBEINAQKIQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCC)C(=O)OCC(C1C(=C(C(=O)O1)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC)OC(=O)C(CCCCCC)CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H128O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1129.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular mechanism of ascorbyl tetra-2-hexyldecanoate skin penetration

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Mechanism of Ascorbyl Tetra-2-Hexyldecanoate Skin Penetration

Abstract

The delivery of L-ascorbic acid into the skin for its antioxidant, collagen-boosting, and anti-pigmentary benefits is a cornerstone of advanced dermatological science. However, its inherent instability and hydrophilicity severely limit its topical bioavailability. Ascorbyl tetra-2-hexyldecanoate (AT2H), a lipophilic ester prodrug of Vitamin C, has been engineered to overcome these limitations. This technical guide provides a comprehensive exploration of the molecular mechanisms governing the cutaneous penetration of AT2H. We will dissect the journey of the molecule from the skin surface, through the formidable stratum corneum barrier, to its eventual bio-conversion into active L-ascorbic acid within the viable epidermis. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed, evidence-based understanding of this advanced delivery system.

The Prodrug Strategy: Overcoming the Vitamin C Delivery Challenge

L-ascorbic acid is a potent, water-soluble antioxidant essential for skin health.[1][2] Its clinical utility in topical formulations is hampered by two primary factors:

  • Instability: It readily oxidizes upon exposure to air, light, and higher pH, rendering it inactive.[2]

  • Poor Penetration: As a hydrophilic molecule, it is repelled by the lipid-rich stratum corneum, the skin's primary barrier.[2]

The development of Ascorbyl Tetra-2-Hexyldecanoate (also known as Tetrahexyldecyl Ascorbate or Ascorbyl Tetraisopalmitate) represents a sophisticated prodrug approach to bypass these issues.[1][3] By esterifying the ascorbic acid molecule with four 2-hexyldecanoic acid chains, its physicochemical properties are fundamentally altered:

  • Enhanced Lipophilicity: The molecule is transformed from water-soluble to oil-soluble, drastically improving its compatibility with the skin's lipid barrier.[1][4][5]

  • Increased Stability: The ester bonds protect the vulnerable enediol group of the ascorbic acid core from oxidation.[1][6]

Once absorbed into the skin, AT2H is designed to be enzymatically hydrolyzed, releasing the active L-ascorbic acid at the target site.[1][2][3]

AT2H_Structure cluster_AT2H Ascorbyl Tetra-2-Hexyldecanoate (AT2H) cluster_AA L-Ascorbic Acid (Active Vitamin C) AT2H_mol hydrolysis Cutaneous Esterases (e.g., CES2) AT2H_mol->hydrolysis Penetration AA_mol hydrolysis->AA_mol Bio-conversion

Caption: Chemical structures of AT2H and its conversion to L-Ascorbic Acid.

The Stratum Corneum: A Formidable Lipid Barrier

To appreciate the penetration mechanism of AT2H, one must first understand the structure of the stratum corneum (SC). Often described by the "brick and mortar" model, the SC consists of anucleated corneocytes ("bricks") embedded in a continuous intercellular lipid matrix ("mortar"). This lipid matrix is the principal pathway for the permeation of lipophilic molecules.[7]

The SC lipid matrix is uniquely composed of:

  • Ceramides (CER): Approximately 50% by weight, these are the primary structural lipids.[8]

  • Cholesterol (CHOL): Around 25% by weight, it modulates membrane fluidity.[8]

  • Free Fatty Acids (FFAs): Roughly 15% by weight, they contribute to the barrier's integrity.[8]

This highly organized, crystalline lipid structure creates an exceptionally effective barrier against water loss and the ingress of foreign substances.

Stratum_Corneum cluster_SC Stratum Corneum ('Brick and Mortar' Model) Corneocyte1 Corneocyte (Brick) LipidMatrix Intercellular Lipid Matrix (Mortar: Ceramides, Cholesterol, FFAs) Corneocyte2 Corneocyte (Brick) AT2H AT2H Molecule Pathway Primary Penetration Pathway (Intercellular Diffusion) Pathway->LipidMatrix Partitioning & Diffusion

Caption: The intercellular lipid matrix as the primary permeation route for AT2H.

The Two-Phase Molecular Mechanism of Penetration

The journey of AT2H into the skin is a sequential, two-phase process involving passive diffusion driven by its lipophilicity, followed by enzymatic activation.

Phase 1: Passive Diffusion Through the Intercellular Lipid Matrix

The high lipophilicity of AT2H is the driving force for its partitioning from a topical formulation into the SC's intercellular lipid domain. Molecular dynamics simulations have provided significant insights into this process. A comparative study modeling the transport of Ascorbyl Tetraisopalmitate (ATI, another name for AT2H) through both the SC and the hair follicle infundibulum revealed that the molecule has a higher affinity for the SC membrane.[7][9] The simulation showed AT2H following a "straight pathway" to penetrate the SC, suggesting efficient diffusion through the organized lipid lamellae.[7][9]

This efficient penetration is attributable to favorable molecular interactions between the long, branched fatty acid chains of AT2H and the ceramides, cholesterol, and free fatty acids of the SC.[5][8][10] The molecule effectively intercalates within the lipid bilayers, disrupting the local ordered structure to a minimal degree, and moves down its concentration gradient into the deeper layers of the epidermis.

Phase 2: Enzymatic Bio-conversion to L-Ascorbic Acid

Once AT2H has traversed the SC and reached the viable epidermis, it encounters a metabolically active environment. Here, cutaneous enzymes hydrolyze the ester bonds, releasing the active L-ascorbic acid. The primary enzymes responsible for this bio-conversion are carboxylesterases (CES) .[3][11]

Studies have shown that human skin expresses multiple esterases, with a particularly high expression of human carboxylesterase-2 (CES2) .[12][13] CES2 is recognized as the main hydrolytic enzyme for many prodrugs in percutaneous absorption.[12][13] One study specifically identified CES2 as the main carboxylesterase in keratinocytes with a role in epidermal prodrug metabolism, demonstrating its ability to convert Tetrahexyldecyl Ascorbate (THDC, another name for AT2H) to ascorbic acid.[3] This enzymatic release ensures that the active Vitamin C is liberated within the viable cell layers where it can exert its biological effects, such as stimulating collagen synthesis and providing antioxidant protection.

Methodologies for Quantifying Skin Penetration

Validating the penetration and bio-conversion of AT2H requires a multi-faceted experimental approach. The following protocols represent a self-validating system for quantifying the delivery of AT2H and its active metabolite into and through the skin.

Experimental Workflow Overview

Workflow Start Topical Application of AT2H Formulation Franz In Vitro Permeation Test (Franz Diffusion Cell) Start->Franz Tape Stratum Corneum Analysis (Tape Stripping) Start->Tape Analysis HPLC Quantification (AT2H & Ascorbic Acid) Franz->Analysis Tape->Analysis Data Data Analysis: - Permeation Flux - SC Concentration Profile - Bio-conversion Rate Analysis->Data

Caption: A typical experimental workflow for studying AT2H skin penetration.

Protocol 1: In Vitro Permeation Testing (IVPT) with Franz Diffusion Cells

The Franz diffusion cell is the gold standard for in vitro assessment of transdermal drug delivery, as described in OECD Guideline 428.[4][14]

Objective: To quantify the rate and extent of AT2H permeation through excised human or animal skin.

Methodology:

  • Skin Preparation: Obtain full-thickness human skin (e.g., from elective surgery) or a suitable animal model like porcine ear skin. Dermatomed skin (200-400 µm thickness) is prepared, and its integrity is verified (e.g., by measuring transepidermal water loss).

  • Cell Assembly: Mount the skin sample between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.[11] The effective permeation area is typically between 0.5 and 1.5 cm².

  • Receptor Fluid: Fill the receptor chamber with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80 to maintain sink conditions for the lipophilic AT2H). The fluid is maintained at 32°C ± 1°C and continuously stirred.

  • Dosing: Apply a finite dose (e.g., 5-10 mg/cm²) of the AT2H-containing formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw aliquots from the receptor fluid and replace with fresh, pre-warmed medium.

  • Mass Balance: At the end of the experiment (e.g., 24 hours), dismantle the cell. Wash the skin surface to recover unabsorbed formulation. Separate the epidermis and dermis. Extract AT2H and ascorbic acid from the skin layers and the receptor fluid for analysis.

  • Analysis: Quantify the concentration of AT2H and ascorbic acid in all samples using a validated HPLC method (see Protocol 3).

Protocol 2: Stratum Corneum Concentration Profiling via Tape Stripping

This minimally invasive technique allows for the quantification of a substance within sequential layers of the SC.

Objective: To determine the concentration gradient of AT2H within the stratum corneum after topical application.

Methodology:

  • Application: Apply the AT2H formulation to a defined area on the skin (in vivo on a volunteer's forearm or on an ex vivo skin sample).

  • Removal: After a set period, remove any excess formulation from the skin surface.

  • Stripping: Firmly press a piece of adhesive tape (e.g., D-Squame®) onto the treatment area for a consistent duration (e.g., 5 seconds) with uniform pressure.

  • Collection: Gently but swiftly remove the tape strip. This first strip contains the outermost layer of the SC.

  • Repetition: Repeat the stripping process on the exact same skin spot for a predetermined number of times (e.g., 20-30 strips) to progressively remove deeper layers of the SC.[3][15][16]

  • Extraction: Place each tape strip (or pools of consecutive strips) into a vial containing a suitable solvent (e.g., isopropanol or methanol) to extract the AT2H.

  • Quantification: Analyze the extracts via HPLC. The amount of SC removed per strip can be quantified by weighing the strips before and after stripping or by a colorimetric protein assay to normalize the AT2H concentration.[15]

Protocol 3: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for accurately measuring both the parent prodrug (AT2H) and its active metabolite (L-ascorbic acid).

Objective: To simultaneously separate and quantify AT2H and L-ascorbic acid in samples from IVPT and tape stripping experiments.

Methodology (based on published methods): [3][6][17]

  • System: An HPLC system equipped with a UV or Charged Aerosol Detector (CAD).

  • Column: A C18 reverse-phase column (e.g., 4.6 mm × 100 mm, 2.6 µm particle size).[3]

  • Mobile Phase: A gradient elution may be required due to the different polarities of AT2H and ascorbic acid. A typical mobile phase could consist of:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Methanol or a mixture of Acetonitrile/Isopropanol[3][6]

  • Detection: UV detection can be set at ~235 nm for AT2H and ~254-265 nm for ascorbic acid.[6][18] A CAD can also be used for universal detection of non-volatile analytes.[3]

  • Sample Preparation:

    • Receptor Fluid/Tape Extracts: May be injected directly after filtration.

    • Skin Tissue: Homogenize the tissue in an appropriate solvent (e.g., methanol/isopropanol). Centrifuge to precipitate proteins and filter the supernatant before injection.

  • Quantification: Create calibration curves for both AT2H and L-ascorbic acid using standards of known concentrations. Calculate the concentration in unknown samples by comparing their peak areas to the calibration curve.

Quantitative Insights and Biological Significance

While comprehensive, publicly available datasets on AT2H permeation are limited, the literature consistently supports its superior penetration profile compared to L-ascorbic acid. Some sources claim it has three times better penetration and can achieve efficacy at concentrations 25 times lower than its parent molecule.[1] In a clinical study, a 3% AT2H cream was shown to effectively suppress UVB-induced skin pigmentation.[19]

The data generated from the protocols above allow for the calculation of key permeation parameters:

ParameterDescriptionTypical UnitsSignificance
Steady-State Flux (Jss) The rate of permeation across the skin per unit area at steady state.µg/cm²/hIndicates the speed of delivery through the skin.
Permeability Coefficient (Kp) A measure of the skin's permeability to a specific chemical.cm/hAllows for comparison of the penetrability of different molecules.
Lag Time (t_lag) The time required for the permeant to establish a steady-state diffusion profile across the skin.hReflects the initial resistance of the stratum corneum.
SC Concentration (C_sc) The amount of drug found within the stratum corneum at a specific time point.µg/mg SCDemonstrates reservoir formation and concentration at the barrier.
Conversion Rate The percentage of permeated AT2H that is converted to L-ascorbic acid in the viable skin layers.%Confirms the prodrug's activation at the target site.

This table summarizes the types of quantitative data obtained from in vitro permeation studies. The values are molecule and formulation dependent.

The ultimate significance of this efficient penetration and bio-conversion mechanism is the successful delivery of therapeutically relevant concentrations of L-ascorbic acid to the viable epidermis and dermis. This leads to clinically observable benefits, including enhanced collagen production, antioxidant protection against UV-induced damage, and inhibition of melanogenesis.[1][19]

Conclusion

The skin penetration of Ascorbyl Tetra-2-Hexyldecanoate is a sophisticated, multi-stage process fundamentally governed by its lipophilic prodrug design. It successfully overcomes the stratum corneum's lipid barrier via passive diffusion, a mechanism confirmed by molecular dynamics simulations showing a high affinity for the intercellular lipid matrix. Upon reaching the viable epidermis, it is efficiently converted to its active form, L-ascorbic acid, by endogenous carboxylesterases. The combination of in vitro permeation studies, stratum corneum analysis, and validated analytical methods provides a robust framework for quantifying this process. This deep mechanistic understanding is paramount for the rational design and optimization of next-generation topical formulations aimed at delivering Vitamin C and other challenging actives into the skin.

References

  • Machado, N., et al. (2016). Assessment of penetration of Ascorbyl Tetraisopalmitate into biological membranes by molecular dynamics. Computers in Biology and Medicine, 75, 151-158. Available from: [Link]

  • Maia Campos, P.M.B.G., et al. (2012). Application of tetra-isopalmitoyl ascorbic acid in cosmetic formulations: Stability studies and in vivo efficacy. European Journal of Pharmaceutics and Biopharmaceutics, 82(3), 580-586. Available from: [Link]

  • Sun, H.Y., et al. (2016). Biotransformation Capacity of Carboxylesterase in Skin and Keratinocytes for the Penta-Ethyl Ester Prodrug of DTPA. Drug Metabolism and Disposition, 44(8), 1247-1254. Available from: [Link]

  • Du, Y., et al. (2011). [Stereoselectivity of skin carboxylesterase metabolism]. Yao Xue Xue Bao, 46(11), 1357-1361. Available from: [Link]

  • Szabó, B., et al. (2020). Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping. Pharmaceutics, 12(9), 799. Available from: [Link]

  • de Oliveira, C.A., et al. (2016). Assessment of penetration of Ascorbyl Tetraisopalmitate into biological membranes by molecular dynamics. PubMed. Available from: [Link]

  • Dreher, F., et al. (1998). Colorimetric Method for Quantifying Human Stratum Corneum Removed by Adhesive-Tape-Stripping. Acta Dermato-Venereologica, 78(3), 186-189. Available from: [Link]

  • Woolery, M., et al. (2021). Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects. Antioxidants, 10(8), 1184. Available from: [Link]

  • Du, Y., et al. (2011). [Stereoselectivity of skin carboxylesterase metabolism]. Semantic Scholar. Available from: [Link]

  • Weigmann, H., et al. (2004). The tape stripping technique procedure. ResearchGate. Available from: [Link]

  • Kumar, M., et al. (2023). Franz diffusion cell and its implication in skin permeation studies. Journal of Dispersion Science and Technology, 44(5), 943-956. Available from: [Link]

  • Mohammed, Y., et al. (2020). Franz Cell Diffusion Testing and Quantitative Confocal Raman Spectroscopy: In Vitro-In Vivo Correlation. Pharmaceutics, 12(9), 886. Available from: [Link]

  • Add Actives. (2023). ASCORBYL TETRAISOPALMITATE - Vitamin C Derivative. Add Actives. Available from: [Link]

  • Neupane, R., et al. (2020). Using molecular simulation to understand the skin barrier. Advanced Drug Delivery Reviews, 167, 10-31. Available from: [Link]

  • Ochiai, Y., et al. (2006). A new lipophilic pro-vitamin C, tetra-isopalmitoyl ascorbic acid (VC-IP), prevents UV-induced skin pigmentation through its anti-oxidative properties. Journal of Dermatological Science, 44(1), 37-44. Available from: [Link]

  • Dhiman, A., et al. (2018). Experimental set up for in vitro skin permeation study using franz diffusion cell. ResearchGate. Available from: [Link]

  • Maia Campos, P.M.B.G., et al. (2012). Application of tetra-isopalmitoyl ascorbic acid in cosmetic formulations: Stability studies and in vivo efficacy. European Journal of Pharmaceutics and Biopharmaceutics. Available from: [Link]

  • Almeida, M.M., et al. (2009). Determination of tocopheryl acetate and ascorbyl tetraisopalmitate in cosmetic formulations by HPLC. International Journal of Cosmetic Science, 31(6), 445-450. Available from: [Link]

  • S-Wiechers, J., et al. (2021). Presence of Different Ceramide Species Modulates Barrier Function and Structure of Stratum Corneum Lipid Membranes: Insights from Molecular Dynamics Simulations. Molecular Pharmaceutics, 18(1), 151-161. Available from: [Link]

  • F-Ishak, S., et al. (2024). Unravelling the interactions between small molecules and liposomal bilayers via molecular dynamics and thermodynamic modelling. Queen's University Belfast Research Portal. Available from: [Link]

  • S-Wiechers, J., et al. (2021). Presence of Different Ceramide Species Modulates Barrier Function and Structure of Stratum Corneum Lipid Membranes: Insights from Molecular Dynamics Simulations. Molecular Pharmaceutics. Available from: [Link]

  • Lee, E., et al. (2014). HPLC-UV method for the simultaneous determinations of ascorbic acid and dehydroascorbic acid in human plasma. Journal of Pharmaceutical Investigation, 44, 237-243. Available from: [Link]

  • PSA Skincare. (n.d.). Tetrahexyldecyl Ascorbate: Vitamin C Your Skin Actually Wants. PSA Skincare. Available from: [Link]

Sources

A Technical Guide to the Metabolic Activation of Ascorbyl Tetra-2-Hexyldecanoate in Human Dermal Fibroblasts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: L-Ascorbic acid is a cornerstone of skin health, pivotal for collagen synthesis and antioxidant defense. However, its inherent instability and poor epidermal penetration have historically limited its therapeutic efficacy in topical formulations. Ascorbyl Tetra-2-hexyldecanoate (AT2H), a lipophilic and highly stable esterified derivative of ascorbic acid, represents a significant advancement in overcoming these challenges. This technical guide provides an in-depth exploration of the metabolic pathway of AT2H within human dermal fibroblasts, the primary cell type responsible for producing the skin's structural matrix. We will dissect the journey of AT2H from its passive diffusion across the cell membrane to its intracellular enzymatic conversion into biologically active L-ascorbic acid. Furthermore, this guide details the subsequent physiological impacts on collagen production and cellular antioxidant capacity, and provides robust, field-proven experimental protocols for researchers to quantitatively assess this metabolic activation in vitro.

Section 1: The Challenge of Vitamin C Delivery and the Advent of a Pro-Drug Strategy

L-Ascorbic acid (AA), or Vitamin C, is an essential cofactor and antioxidant for maintaining cutaneous health and integrity.[1] Its primary functions within the dermis include serving as a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification and stabilization of collagen, and directly stimulating collagen gene expression.[1][2] Additionally, it is a potent scavenger of reactive oxygen species (ROS), protecting cells from oxidative stress.[3][4]

Despite these profound benefits, the direct topical application of pure L-ascorbic acid is fraught with challenges. As a water-soluble and highly charged molecule, it is repelled by the lipid-rich stratum corneum, severely limiting its penetration to the deeper dermal layers where fibroblasts reside.[1][5] Moreover, L-ascorbic acid is notoriously unstable, rapidly oxidizing upon exposure to air, light, and heat, which renders it biologically inactive.[6][7]

To circumvent these limitations, pro-drug strategies have been developed, leading to the synthesis of lipid-soluble derivatives. Ascorbyl Tetra-2-hexyldecanoate (AT2H), also known as Tetrahexyldecyl Ascorbate (THDA), is a tetra-ester of ascorbic acid and 2-hexyldecanoic acid.[8] This structural modification renders the molecule highly lipophilic and stable, allowing it to readily penetrate the skin's lipid barrier and reach the dermal fibroblast.[4][9] Once inside the target cell, it is designed to be converted back into its active AA form, effectively acting as a targeted delivery system.[5][8]

Section 2: The Metabolic Journey of AT2H: From Prodrug to Active Form

The efficacy of AT2H hinges on its successful delivery into the fibroblast and its subsequent conversion to L-ascorbic acid. This process can be understood in two critical stages: cellular uptake and intracellular hydrolysis.

Cellular Uptake: Breaching the Fibroblast Membrane

Unlike L-ascorbic acid, which relies on specific transporters, the highly lipophilic nature of AT2H dictates its primary mode of entry into the dermal fibroblast. The four 2-hexyldecanoic acid chains give the molecule an oil-soluble character, allowing it to partition into and passively diffuse across the phospholipid bilayer of the cell membrane. This mechanism facilitates efficient intracellular accumulation without the need for energy-dependent transport systems.

Causality Insight: The choice to esterify ascorbic acid with long, branched fatty acids is a deliberate bioengineering strategy. It transforms the molecule's physicochemical properties from hydrophilic to lipophilic, fundamentally changing its interaction with biological membranes and enabling it to bypass the penetration barriers that hinder its parent compound.

cluster_0 Extracellular Space cluster_1 Cell Membrane (Phospholipid Bilayer) cluster_2 Intracellular Space (Cytosol) AT2H Ascorbyl Tetra-2-hexyldecanoate (AT2H) Lipophilic Prodrug membrane Outer Leaflet Inner Leaflet AT2H->membrane:f0 Passive Diffusion AT2H_inside AT2H membrane:f1->AT2H_inside

Caption: Cellular uptake of AT2H via passive diffusion across the fibroblast cell membrane.

Intracellular Hydrolysis: The Bio-activation Step

Once inside the fibroblast's cytosol, AT2H undergoes metabolic activation. The core of this process is the enzymatic hydrolysis of the four ester bonds linking the 2-hexyldecanoic acid moieties to the ascorbic acid backbone. This reaction is catalyzed by endogenous intracellular enzymes, likely non-specific carboxylesterases, which are abundant in the cytosol.[4][5][8] This enzymatic cleavage releases one molecule of L-ascorbic acid and four molecules of 2-hexyldecanoic acid, liberating the active vitamin within the cell where it can exert its biological effects.[10]

G AT2H Ascorbyl Tetra-2-hexyldecanoate (Intracellular) Esterases Cytosolic Carboxylesterases AT2H->Esterases AA L-Ascorbic Acid (Biologically Active) Esterases->AA Hydrolysis FA 4x 2-Hexyldecanoic Acid Esterases->FA

Caption: Enzymatic conversion of AT2H to L-ascorbic acid in the fibroblast cytosol.

Section 3: Biological Consequences of AT2H Metabolism in Fibroblasts

The liberation of L-ascorbic acid within the fibroblast triggers a cascade of beneficial downstream effects, primarily centered on collagen synthesis and antioxidant protection.

Potent Stimulation of Collagen Synthesis

The newly available intracellular pool of L-ascorbic acid is immediately utilized by the cell's protein synthesis machinery. It acts as an indispensable cofactor for prolyl and lysyl hydroxylases, enzymes located in the endoplasmic reticulum that are responsible for hydroxylating proline and lysine residues on pro-collagen chains. This hydroxylation is a critical step for the formation of stable, triple-helix collagen molecules.[1] Studies have consistently demonstrated that fibroblasts treated with stable vitamin C derivatives show a marked increase in collagen production.[11][12][13]

Trustworthiness Insight: The ultimate proof of AT2H's efficacy is not just its conversion to AA, but the measurable downstream biological outcome. An increase in collagen deposition following AT2H treatment serves as a functional validation of the entire metabolic pathway.

Table 1: Summary of Studies on Vitamin C Derivatives and Collagen Production

Compound Cell Type Key Finding Reference
Tetrahexyldecyl Ascorbate (THDC) Human Dermal Fibroblasts Increased production of collagen proteins. [11][12]
L-Ascorbic acid 2-phosphate (AA2P) Human Dermal Fibroblasts Enhances collagen deposition in 3D culture. [2]

| Disodium isostearyl 2-O-L-ascorbyl phosphate | Human Dermal Fibroblasts | Increased collagen synthesis and inhibition of MMP-1. |[13] |

Enhancement of Intracellular Antioxidant Capacity

While AT2H itself is reported to be a relatively poor antioxidant that can degrade under oxidative stress[1][11][12], its conversion to L-ascorbic acid significantly bolsters the fibroblast's defenses against ROS. The liberated AA readily donates electrons to neutralize free radicals, thereby protecting critical cellular components like DNA, proteins, and lipids from oxidative damage.[3][4] This is particularly important in skin, which is constantly exposed to environmental pro-oxidant stressors such as UV radiation.

Section 4: Experimental Protocols for Studying AT2H Metabolism

To quantitatively validate the metabolic pathway of AT2H in vitro, a systematic workflow is required. This involves cell culture, treatment, sample preparation, and analytical quantification.

General Workflow for In Vitro Analysis

The experimental design must be self-validating. This is achieved by including proper controls (e.g., vehicle control, untreated cells) and using a highly specific and sensitive analytical method like HPLC to simultaneously measure the disappearance of the parent compound (AT2H) and the appearance of the metabolite (AA) over time.

A 1. Culture Human Dermal Fibroblasts to Confluence B 2. Treat Cells with AT2H (and Vehicle Control) A->B C 3. Incubate for Defined Time Points (e.g., 2, 4, 8, 24h) B->C D 4. Harvest and Lyse Cells C->D E 5. Precipitate Proteins (e.g., with Metaphosphoric Acid) D->E F 6. Analyze Supernatant by Reversed-Phase HPLC E->F G 7. Quantify Intracellular AT2H and L-Ascorbic Acid Concentrations F->G

Caption: Experimental workflow for quantifying AT2H metabolism in fibroblasts.

Detailed Methodologies

Protocol 4.2.1: Human Dermal Fibroblast (HDF) Culture

  • Source: Obtain primary HDFs from a reputable commercial supplier.

  • Culture Medium: Culture cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture: Passage cells at 80-90% confluence using Trypsin-EDTA. Use cells between passages 3 and 8 for experiments to ensure genetic stability and robust metabolic activity.

Protocol 4.2.2: Treatment with AT2H

  • Stock Solution: Prepare a concentrated stock solution of AT2H (e.g., 100 mM) in a suitable solvent like ethanol or DMSO.

  • Working Solution: On the day of the experiment, dilute the stock solution in the culture medium to the final desired concentration (e.g., 50-100 µM).

  • Vehicle Control: Prepare a control medium containing the same final concentration of the solvent used for the stock solution. This is critical to account for any effects of the solvent on the cells.

  • Application: Aspirate the old medium from confluent HDFs in culture plates (e.g., 6-well plates) and add the AT2H-containing medium or the vehicle control medium.

Protocol 4.2.3: Cell Lysate Preparation for HPLC Analysis

  • Harvesting: At each time point, place the culture plate on ice, aspirate the medium, and wash the cell monolayer twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis & Stabilization: Add 200 µL of ice-cold 10% Metaphosphoric Acid directly to each well. This acid serves a dual purpose: it lyses the cells and immediately stabilizes the released ascorbic acid, preventing its oxidation.[14]

  • Collection: Scrape the cells using a cell scraper and transfer the acidic lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Sample Collection: Carefully collect the supernatant, which contains the analytes (AT2H and AA), and transfer it to an HPLC vial for analysis.

Protocol 4.2.4: HPLC Method for Quantification Rationale: A reversed-phase HPLC method is ideal for this application. The nonpolar stationary phase (e.g., C18) will strongly retain the lipophilic AT2H, while the more polar L-ascorbic acid will elute much earlier. This separation allows for distinct and accurate quantification of both compounds in the same run.

  • System: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer and organic solvents. A potential starting point based on literature for similar compounds could be Acetonitrile:Methanol:0.02 M NaH₂PO₄ buffer (pH 2.5) in a ratio like 85:5:10 (v/v/v).[15] The high organic content is necessary to elute the highly retained AT2H.

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Detection: UV detector set at a wavelength that can detect both compounds, typically around 243-245 nm.[14][15]

  • Quantification: Generate standard curves for both AT2H and L-ascorbic acid using known concentrations. Calculate the concentration in the cell lysates by comparing the peak areas to the respective standard curves.

Section 5: Conclusion and Future Directions

The metabolic pathway of Ascorbyl Tetra-2-hexyldecanoate in human dermal fibroblasts is a prime example of a successful pro-drug strategy. By masking the hydrophilic nature of L-ascorbic acid, AT2H achieves superior stability and cellular penetration, delivering its active payload directly into the target cell. Inside the fibroblast, endogenous esterases efficiently hydrolyze the molecule, liberating L-ascorbic acid to perform its vital functions of stimulating collagen synthesis and augmenting the cell's antioxidant defenses.

This guide provides a comprehensive framework for understanding and investigating this pathway. Future research should focus on identifying the specific carboxylesterase isozymes in fibroblasts responsible for the conversion, which could inform the design of even more efficient pro-drugs. Additionally, quantifying the precise efficiency of conversion (moles of AA produced per mole of AT2H taken up) and investigating the metabolic fate of the 2-hexyldecanoic acid byproducts would provide a more complete picture of its intracellular journey. Such insights will continue to drive innovation in the development of advanced dermatological and cosmetic formulations.

References

  • Swindell, W. R., et al. (2021). Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects. International Journal of Molecular Sciences. [Link][1][11][12]

  • HUILIN BIO. (n.d.). Ascorbyl Tetra-2-hexyldecanoate Powder 98%. HUILIN BIO. [Link][3]

  • Paula's Choice EU. (n.d.). What is Tetrahexyldecyl Ascorbate? Paula's Choice. [Link][4]

  • Phyto-C Skin Care. (2024). The Deceptive Truth of Stable Vitamin C Derivatives. Phyto-C Skin Care. [Link][6]

  • Khmaladze, I., et al. (2023). Antioxidant Skincare Treatment for Hyperpigmented and Photodamaged Skin: Multi-Center, Open-Label, Cross-Seasonal Case Study. Journal of Clinical and Aesthetic Dermatology. [Link][5]

  • INCIDecoder. (n.d.). Tetrahexyldecyl Ascorbate (Explained + Products). INCIDecoder. [Link][16]

  • Root Science. (n.d.). Tetrahexyldecyl Ascorbate: What You Need To Know. Root Science. [Link][9]

  • Cosmetic Ingredients Guide. (2026). Tetrahexyldecyl Ascorbate. ulprospector.com. [Link][8]

  • Campos, P. M., et al. (2020). Stability, transdermal penetration, and cutaneous effects of ascorbic acid and its derivatives. Journal of Cosmetic Dermatology. [Link][7]

  • ChemBK. (2024). Ascorbyl Tetra-2-Hexyldecanoate. ChemBK. [Link][10]

  • Çulha, M., et al. (2022). Ascorbic Acid Enhances the Metabolic Activity, Growth and Collagen Production of Human Dermal Fibroblasts Growing in Three‐Dimensional Polycaprolactone Scaffolds. Journal of Tissue Engineering and Regenerative Medicine. [Link][2]

  • Fontana, M. C., et al. (2019). Development and validation of an analytical method for simultaneous quantification of ascorbic acid and ascorbyl palmitate in liposomes. Brazilian Journal of Pharmaceutical Sciences. [Link][15][17]

  • Swindell, W. R., et al. (2021). Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects. ResearchGate. [Link][13]

  • Almeida, M. M., et al. (2009). Determination of tocopheryl acetate and ascorbyl tetraisopalmitate in cosmetic formulations by HPLC. International Journal of Cosmetic Science. [Link][18]

  • Iravani, S., & Zolfaghari, B. (2001). Determination of total L-ascorbic acid by high performance liquid chromatography in human plasma. Acta Medica Iranica. [Link][14]

Sources

Advanced Structural Elucidation and Quality Attributes of Ascorbyl Tetra-2-Hexyldecanoate (THDA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ascorbyl Tetra-2-Hexyldecanoate (THDA), also known as Ascorbyl Tetraisopalmitate (ATIP), represents a significant evolution in vitamin C pharmacokinetics.[1] Unlike L-ascorbic acid (AA), which suffers from rapid oxidative degradation and poor lipophilicity, THDA is a stable, oil-soluble tetra-ester prodrug.[1]

This technical guide provides a rigorous framework for the structural characterization of THDA. It moves beyond basic identification, offering a self-validating analytical strategy for researchers in dermocosmetics and drug delivery. The focus is on distinguishing THDA from lower-order esters (di/tri-substituted) and validating its isomeric purity.

Part 1: The Molecular Scaffold

The structural integrity of THDA relies on the complete esterification of the four hydroxyl groups of L-ascorbic acid (C2, C3, C5, C6) with 2-hexyldecanoic acid (isopalmitic acid). This specific fatty acid is branched, which disrupts crystalline packing, keeping the molecule liquid at room temperature and enhancing miscibility in lipid bilayers.

Structural Hierarchy Diagram

The following diagram illustrates the decomposition of the THDA molecule for analytical tracking.

THDA_Structure Core L-Ascorbic Acid Core (Furanose Ring) Linkage Ester Linkages (4 Sites: C2, C3, C5, C6) Core->Linkage Acylation Tail Lipid Tails (2-Hexyldecanoate) Linkage->Tail Substitution Function Properties: - Lipophilicity (LogP ~9) - Liquid State (Branched) - Prodrug (Requires Esterase) Linkage->Function Stabilizes Enediol Tail->Function Confers

Figure 1: Structural decomposition of THDA highlighting the impact of the 2-hexyldecanoate tail on physicochemical properties.[1]

Part 2: Spectroscopic Elucidation (NMR & IR)

Confirming the "Tetra" substitution is the primary objective. Incomplete esterification results in free hydroxyls, drastically altering stability.

Nuclear Magnetic Resonance (NMR) Strategy

The 2-hexyldecanoate chain is branched.[1] This creates a distinct magnetic environment compared to linear palmitate esters.

Experimental Protocol:


 
  • Solvent:

    
     (Chloroform-d) is preferred due to the high lipophilicity of THDA.[1]
    
  • Concentration: 10-20 mg/mL.[1]

  • Key Diagnostic Signals:

Proton RegionChemical Shift (

ppm)
MultiplicityStructural Assignment
Furanose Ring 5.10 - 5.30MultipletH-4 (Ring methine).[1] A shift here confirms esterification at adjacent sites.
Ester

-Protons
2.30 - 2.50Multiplet

-CH of the 2-hexyldecanoate acid moiety.[1] Crucial: This signal is distinct from linear esters due to branching.
Bulk Alkyl 1.20 - 1.40Broad SingletMethylene envelope of the fatty acid chains.[1]
Terminal Methyls 0.85 - 0.95Triplet/MultipletTerminal

groups.[1] Integration should correspond to 24 protons (4 chains

2 methyls/chain).

Validation Check: Calculate the integration ratio of the Furanose H-4 (1H) to the Terminal Methyls (~24H). A ratio deviation >5% suggests hydrolysis or impurities.

Fourier Transform Infrared Spectroscopy (FT-IR)[1]
  • Target: Absence of broad -OH stretch.

  • Pass Criteria:

    • No broad band at 3200-3500

      
       (Indicates complete substitution of OH groups).[1]
      
    • Strong Carbonyl (

      
      ):  Sharp peak at 1740-1760 
      
      
      
      (Ester).[1]
    • Lactone Carbonyl: Distinct shoulder or peak ~1780

      
       (Ring carbonyl).[1]
      

Part 3: Chromatographic Profiling (HPLC)[1]

Analyzing THDA requires non-standard HPLC conditions. Standard C18/Water/Methanol gradients often fail because THDA is essentially a "grease ball" that sticks to the column or precipitates in aqueous mobile phases.

High-Performance Liquid Chromatography (HPLC) Protocol

Objective: Quantify purity and detect lower-order esters (Tri-IP, Di-IP).[1]

  • System: HPLC with UV-Vis or PDA (Photodiode Array).[1]

  • Column: C8 or C18 (High carbon load preferred),

    
     mm, 3-5 
    
    
    
    . Note: C8 often provides sharper peaks for highly lipophilic molecules by reducing irreversible adsorption.
  • Mobile Phase: Isocratic elution is recommended to ensure baseline stability.

    • Solvent A: Methanol[2]

    • Solvent B: Isopropanol (IPA) or THF (Tetrahydrofuran)[1]

    • Ratio: 25:75 (MeOH:IPA).[3][4] The high IPA content is critical for solubility.

  • Flow Rate: 0.8 - 1.0 mL/min.[1]

  • Detection: 220-225 nm.[1] (THDA lacks the conjugated enediol system of free AA, shifting

    
     lower).
    
  • Temperature: 40°C (Lowers viscosity of the mobile phase).

Impurity Logic Diagram The following diagram maps the potential impurities derived from incomplete synthesis or degradation.

Impurity_Map cluster_impurities Critical Impurities Synthesis Synthesis Reaction (Ascorbic Acid + 2-Hexyldecanoic Acid) THDA Target: Tetra-Ester (THDA) (>95% Purity) Synthesis->THDA Complete Tri Tri-Ester (Incomplete Acylation) Synthesis->Tri Partial Di Di-Ester (Unstable) Synthesis->Di Partial THDA->Tri Hydrolysis Acid Free Fatty Acid (2-Hexyldecanoic) THDA->Acid Hydrolysis (Storage/Moisture)

Figure 2: Impurity profile and degradation pathways for THDA.

Part 4: Mass Spectrometry (Identity)

Mass spectrometry provides the definitive confirmation of molecular weight and the specific fatty acid chain length.

Technique: LC-MS with Electrospray Ionization (ESI) in Positive Mode.[1]

  • Parent Ion:

    • Formula:

      
      [1][5]
      
    • Exact Mass: ~1128.95 Da.[6]

    • Observed:

      
       or 
      
      
      
      .
    • Note: Due to the large size, the Sodium adduct is often the base peak.

Fragmentation Pattern (MS/MS): Fragmentation typically occurs via the cleavage of the ester bonds.

  • Precursor: 1129.9 (

    
    )
    
  • Primary Loss: Loss of one 2-hexyldecanoic acid moiety (

    
     Da).[1]
    
  • Fragment Ion:

    
     (Tri-ester fragment).
    
  • Secondary Loss: Sequential loss of fatty acid chains down to the ascorbyl core.

Part 5: Functional Stability Assessment

Unlike free Ascorbic Acid, THDA does not act as a direct antioxidant in vitro (e.g., in a simple DPPH assay) because the enediol group is blocked. Activity requires enzymatic hydrolysis.

Stability Protocol (Stress Test):

  • Control: 1% L-Ascorbic Acid in water (pH 7).[1]

  • Test: 1% THDA in Caprylic/Capric Triglyceride.

  • Condition: Heat stress at 45°C for 30 days.

  • Measurement: HPLC assay at Day 0, 7, 14, 30.

  • Expectation:

    • AA: >50% degradation within 7 days (Yellowing).

    • THDA: <5% degradation at Day 30 (Remains colorless).

References

  • Ochiai, Y., et al. (2006). "A new lipophilic pro-vitamin C, tetra-isopalmitoyl ascorbic acid (VC-IP), prevents UV-induced skin pigmentation through its anti-oxidative properties."[1] Journal of Dermatological Science.

  • Cosmetic Ingredient Review (CIR). (2016).[7] "Safety Assessment of Ethers and Esters of Ascorbic Acid as Used in Cosmetics." International Journal of Toxicology.

  • Stamford, N.P. (2012).[8] "Stability, transdermal penetration, and cutaneous effects of ascorbic acid and its derivatives."[9] Journal of Cosmetic Dermatology.

  • PubChem. "Ascorbyl tetra-2-hexyldecanoate | C70H128O10."[1] National Library of Medicine. [1]

  • Almeida, M., et al. (2019). "Development and validation of an HPLC method for the determination of Ascorbyl Tetraisopalmitate in cosmetic formulations." Chromatographia. (Validated method reference for high-organic mobile phases).

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Thermal Stability of Ascorbyl Tetra-2-Hexyldecanoate Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ascorbyl Tetra-2-Hexyldecanoate (AT2H) formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stabilizing this potent, oil-soluble vitamin C derivative. Here, you will find in-depth troubleshooting advice, detailed experimental protocols, and evidence-based strategies to ensure the thermal stability and efficacy of your formulations.

Frequently Asked Questions (FAQs)

Q1: My AT2H formulation is turning yellow after being on the stability chamber at 45°C. What is causing this discoloration?

A1: The yellowing of your formulation is a classic indicator of AT2H degradation. Although AT2H is significantly more stable than L-ascorbic acid, it can still oxidize under thermal stress.[1][2] This process is often accelerated by factors such as the presence of pro-oxidant metal ions, exposure to air (oxygen), and interaction with other unstable ingredients in your formulation. The color change is due to the formation of oxidized species.

Q2: I've included antioxidants in my formulation, but I'm still observing a loss of potency. Why might this be happening?

A2: While the inclusion of antioxidants is a critical step, several factors could be diminishing their effectiveness. Firstly, a single antioxidant may not be sufficient to protect against various types of oxidative stress. Synergistic combinations, such as Vitamin E (Tocopherol) and Ferulic Acid, are often more effective.[3][4][5] Secondly, the antioxidant might be degrading due to the same thermal stress. Lastly, the presence of metal ions can catalyze oxidative reactions at a rate that overwhelms the antioxidant's capacity.[6][7] In such cases, the addition of a chelating agent is crucial.

Q3: Can the type of emulsion I'm using affect the thermal stability of AT2H?

A3: Absolutely. The structure of your emulsion plays a significant role in protecting the active ingredient. In oil-in-water (O/W) emulsions, AT2H is located in the dispersed oil droplets. The stability will depend on the integrity of these droplets and the protection afforded by the emulsifier and other oil-phase components. Water-in-oil (W/O) emulsions can sometimes offer better protection for oil-soluble actives by encapsulating them away from the aqueous phase, which may contain pro-oxidants. The choice and concentration of the emulsifier are also critical factors.[8]

Q4: What is a chelating agent, and do I really need one in my AT2H formulation?

A4: A chelating agent is a molecule that binds to metal ions, effectively inactivating them.[6][7] Trace amounts of metal ions (like iron and copper) are often present in raw materials and can significantly accelerate the oxidative degradation of AT2H. If your formulation shows signs of instability despite the presence of antioxidants, it is highly recommended to include a chelating agent. Common examples include Disodium EDTA and natural alternatives like Sodium Phytate.[6][9]

Troubleshooting Guide: From Problem to Solution

This section provides a systematic approach to identifying and resolving common thermal stability issues encountered with AT2H formulations.

Issue 1: Formulation Discoloration (Yellowing/Browning) and Off-Odor Development
  • Potential Cause A: Oxidative Degradation of AT2H and/or Lipid Peroxidation

    • Scientific Rationale: At elevated temperatures, the fatty acid chains in the oil phase of your formulation, as well as the AT2H molecule itself, are susceptible to oxidation. This process, known as lipid peroxidation, generates reactive species that can lead to a cascade of degradation, resulting in discoloration and the formation of volatile compounds responsible for off-odors.

    • Troubleshooting Workflow:

      • Introduce a Synergistic Antioxidant System: If you are currently using a single antioxidant, consider a combination of an oil-soluble antioxidant like Tocopherol (Vitamin E) and a stabilizer like Ferulic Acid. Tocopherol is a potent scavenger of lipid peroxyl radicals, and its efficacy is enhanced by Ferulic Acid, which can regenerate Tocopherol.[3][4][5]

      • Incorporate a Chelating Agent: To address potential metal-ion-catalyzed oxidation, add a chelating agent to the water phase of your emulsion (if applicable) or ensure its presence in your anhydrous system through a suitable carrier.[6][7]

      • Optimize Packaging: Ensure your formulation is stored in airtight and opaque containers to minimize exposure to oxygen and light, both of which can initiate and propagate oxidative degradation.[3]

  • Data-Driven Formulation Adjustments:

ComponentRecommended ConcentrationRationale
Tocopherol (Vitamin E) 0.1 - 1.0%Primary oil-soluble antioxidant.
Ferulic Acid 0.5 - 1.0%Stabilizes Vitamins C and E, enhancing their antioxidant capacity.[3][4][5]
Disodium EDTA 0.05 - 0.2%Synthetic chelating agent, highly effective at binding metal ions.[6]
Sodium Phytate 0.05 - 0.2%A natural and biodegradable chelating agent alternative.[6][9]
  • Experimental Protocol: Accelerated Stability Testing

    • Prepare several batches of your formulation with the proposed adjustments.

    • Include a control batch with your original formulation.

    • Divide each batch into samples stored in the final intended packaging.

    • Place the samples in stability chambers at elevated temperatures (e.g., 40°C and 45°C) and at room temperature (25°C) as a control.[1]

    • Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for changes in color, odor, pH, and viscosity.

    • Quantify the AT2H content at each time point using HPLC to determine the degradation rate.

cluster_0 Troubleshooting Discoloration/Off-Odor Observe Discoloration/Odor Observe Discoloration/Odor Hypothesize Oxidation Hypothesize Oxidation Observe Discoloration/Odor->Hypothesize Oxidation Add Synergistic Antioxidants Add Synergistic Antioxidants Hypothesize Oxidation->Add Synergistic Antioxidants Incorporate Chelating Agent Incorporate Chelating Agent Hypothesize Oxidation->Incorporate Chelating Agent Optimize Packaging Optimize Packaging Hypothesize Oxidation->Optimize Packaging Conduct Accelerated Stability Test Conduct Accelerated Stability Test Add Synergistic Antioxidants->Conduct Accelerated Stability Test Incorporate Chelating Agent->Conduct Accelerated Stability Test Optimize Packaging->Conduct Accelerated Stability Test Analyze Results Analyze Results Conduct Accelerated Stability Test->Analyze Results Stable Formulation Stable Formulation Analyze Results->Stable Formulation

Caption: Workflow for troubleshooting discoloration and off-odor in AT2H formulations.

Issue 2: Loss of AT2H Potency with No Significant Change in Appearance
  • Potential Cause A: Hydrolysis of the Ester Linkages

    • Scientific Rationale: Although AT2H is an ester and generally stable, the ester linkages can be susceptible to hydrolysis, especially in emulsions with a suboptimal pH in the aqueous phase. This would break down AT2H into ascorbic acid and its corresponding fatty acids, leading to a loss of the active form without necessarily causing significant discoloration initially.

    • Troubleshooting Workflow:

      • Measure and Adjust the pH of the Water Phase: For emulsions, ensure the pH of the aqueous phase is within the optimal range for ester stability, typically between 5.0 and 6.5.

      • Evaluate Emulsifier System: The type of emulsifier can influence the environment at the oil-water interface. Non-ionic emulsifiers are generally considered milder and less likely to promote hydrolysis compared to some ionic emulsifiers.[8] Consider evaluating alternative emulsifier systems.

  • Potential Cause B: Subtle Oxidation Not Yet Causing Visible Changes

    • Scientific Rationale: The initial stages of oxidation may not produce enough colored byproducts to be visually detectable but can still result in a measurable decrease in the concentration of active AT2H.

    • Troubleshooting Workflow:

      • Implement the strategies from Issue 1: Proactively incorporate a robust antioxidant system and a chelating agent.

      • Perform Quantitative Analysis: Rely on analytical methods like HPLC to track the potency of AT2H over time during stability testing, rather than relying solely on visual inspection.

  • Experimental Protocol: HPLC Quantification of AT2H

    • Objective: To accurately measure the concentration of AT2H in a cosmetic formulation.

    • Instrumentation and Conditions (based on a method for a similar compound, Ascorbyl Tetraisopalmitate): [10][11]

      • HPLC System: With UV detector.

      • Column: RP-18 reverse phase column.

      • Mobile Phase: A mixture of methanol and isopropanol (e.g., 25:75 v/v).

      • Detection Wavelength: Approximately 222 nm.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

    • Sample Preparation:

      • For O/W Emulsions: Accurately weigh a sample of the emulsion and dissolve it in a suitable solvent like isopropanol. Vortex and sonicate to ensure complete extraction of the oil phase. Centrifuge to separate any insoluble excipients. Filter the supernatant through a 0.45 µm filter before injection.

      • For W/O Emulsions and Anhydrous Systems: Accurately weigh a sample and dissolve it directly in the mobile phase or a compatible solvent. Filter through a 0.45 µm filter before injection.

    • Quantification: Create a calibration curve using AT2H standards of known concentrations. Calculate the concentration of AT2H in the samples by comparing their peak areas to the calibration curve.

cluster_1 Troubleshooting Loss of Potency Observe Potency Loss Observe Potency Loss Hypothesize Hydrolysis Hypothesize Hydrolysis Observe Potency Loss->Hypothesize Hydrolysis Hypothesize Subtle Oxidation Hypothesize Subtle Oxidation Observe Potency Loss->Hypothesize Subtle Oxidation Adjust pH Adjust pH Hypothesize Hydrolysis->Adjust pH Evaluate Emulsifiers Evaluate Emulsifiers Hypothesize Hydrolysis->Evaluate Emulsifiers Implement Antioxidant/Chelator System Implement Antioxidant/Chelator System Hypothesize Subtle Oxidation->Implement Antioxidant/Chelator System Perform HPLC Analysis Perform HPLC Analysis Adjust pH->Perform HPLC Analysis Evaluate Emulsifiers->Perform HPLC Analysis Implement Antioxidant/Chelator System->Perform HPLC Analysis Confirm Stability Confirm Stability Perform HPLC Analysis->Confirm Stability

Caption: Logical workflow for addressing the loss of AT2H potency.

References

  • What is a chelating agent and why is it used in cosmetic formulation. (2024, August 19). [Source not available without a specific URL]
  • What Are the Differences Between Ionic And Nonionic Emulsifiers?. (2024, April 22). Chemsino. [Link]

  • The effect of pH and salt on the stability and physicochemical properties of oil-in-water emulsions prepared with gum tragacanth. (2016, April 20). PubMed. [Link]

  • Chelating Agents in Cosmetics: What They Do, When to Use Them, and How to Choose the Right One. (2026, January 26). [Source not available without a specific URL]
  • Influence of an optimized non-ionic emulsifier blend on properties of oil-in-water emulsions. PubMed. [Link]

  • Cosmetic chelating agents. (2020, April 24). YouTube. [Link]

  • Influence of pH on stability of the emulsions with different oils,... ResearchGate. [Link]

  • Effect of the hydrophilic-lipophilic balance values of non-ionic surfactants on size and size distribution and stability of oil/water soybean oil nanoemulsions. [Source not available without a specific URL]
  • Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology. (2022, October 28). RSC Publishing. [Link]

  • Effects of functional group of non-ionic surfactants on the stability of emulsion. (2025, December 11). ResearchGate. [Link]

  • Determination of tocopheryl acetate and ascorbyl tetraisopalmitate in cosmetic formulations by HPLC. PubMed. [Link]

  • Determination of tocopheryl acetate and ascorbyl tetraisopalmitate in cosmetic formulations by HPLC | Request PDF. (2025, August 6). ResearchGate. [Link]

  • Application of tetra-isopalmitoyl ascorbic acid in cosmetic formulations: Stability studies and in vivo efficacy. skin ingredients. [Link]

  • Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects. MDPI. [Link]

  • The Versatility of Ascorbyl Tetra-2-Hexyldecanoate in Modern Cosmetic Formulations. [Source not available without a specific URL]
  • Retinoid stability and degradation kinetics in commercial cosmetic products. [Source not available without a specific URL]
  • Ferulic Acid Stabilizes a Solution of Vitamins C and E and Doubles its Photoprotection of Skin. University of Miami. [Link]

  • Ferulic acid stabilizes a solution of vitamins C and E and doubles its photoprotection of skin. [Source not available without a specific URL]
  • Reaction mechanism of thermal-oxidative degradation[12]. ResearchGate. [Link]

  • Ascorbyl Tetra-2-hexyldecanoate Powder 98%. HUILIN BIO. [Link]

  • Ferulic Acid Stabilizes a Solution of Vitamins C and E and Doubles its Photoprotection of Skin. ResearchGate. [Link]

  • Simple HPLC Method for Analyzing Oils. [Source not available without a specific URL]
  • Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects. (2021, August 15). PubMed. [Link]

  • Best China High Quality Ascorbyl Tetraisopalmitate Ascorbyl Tetra-2-Hexyldecanoate Tetrahexyldecyl Ascorbate Company, Product | YR Chemspec. [Source not available without a specific URL]

Sources

reducing surfactant interference in ascorbyl tetra-2-hexyldecanoate analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of Ascorbyl Tetra-2-Hexyldecanoate (AT2H). As a highly stable, oil-soluble derivative of Vitamin C, AT2H is a popular ingredient in advanced cosmetic and pharmaceutical formulations.[1][2][3] However, its lipophilic nature and the frequent presence of surfactants in these formulations can present significant analytical challenges. This guide provides in-depth troubleshooting, validated protocols, and frequently asked questions to empower you to achieve accurate and reproducible results.

Part 1: The Core Challenge: Surfactant Interference

Surfactants are essential for incorporating the oil-soluble AT2H into emulsion-based products like creams and lotions. While crucial for formulation stability, they are a primary source of interference in analytical quantification. This interference can manifest in several ways:

  • Chromatographic Complications: In High-Performance Liquid Chromatography (HPLC), surfactants can co-elute with AT2H, leading to distorted peak shapes such as broadening, splitting, or tailing. This makes accurate peak integration and quantification difficult.

  • Mass Spectrometry (MS) Matrix Effects: Surfactants are a major cause of matrix effects in LC-MS analysis.[4][5][6] They can suppress the ionization of the AT2H molecule in the MS source, leading to a reduced signal and an underestimation of its concentration.[4][5] In some instances, they can also cause signal enhancement, resulting in overestimation.[4][5][6]

  • Extraction Inefficiencies: The complex matrix created by surfactants can hinder the complete extraction of AT2H from the sample, leading to lower recovery and inaccurate results.

This guide is structured to provide you with robust strategies to systematically address and overcome these analytical hurdles.

Part 2: Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the analysis of AT2H in formulations containing surfactants.

Issue 1: Distorted Peak Shape and Poor Resolution in HPLC

Symptom: Your HPLC chromatogram shows broad, tailing, or split peaks for AT2H, which compromises the accuracy of your quantitative analysis.

Primary Cause: This is a classic sign of co-elution with surfactants. The surfactant molecules can interact with both the AT2H analyte and the stationary phase of the HPLC column, disrupting the normal chromatographic process.

Troubleshooting Protocol:

  • Aggressive Sample Preparation to Remove Surfactants: The most effective strategy is to eliminate or drastically reduce the surfactant concentration prior to injecting your sample into the HPLC system.

    • Solid-Phase Extraction (SPE): SPE is a powerful and highly recommended technique for cleaning up complex samples.[7][8] A well-designed SPE method can effectively separate the lipophilic AT2H from the more polar surfactant molecules.[9][10]

      • Step-by-Step SPE Protocol:

        • Select an SPE Cartridge: A reverse-phase C18 or a polymer-based sorbent cartridge is a suitable choice for retaining the non-polar AT2H.

        • Condition the Cartridge: Sequentially wash the cartridge with a strong organic solvent (e.g., methanol or acetonitrile) followed by your equilibration solvent (typically water or a weak buffer).

        • Load the Sample: Dilute your formulation in a solvent that ensures AT2H will bind to the sorbent while minimizing the retention of surfactants.

        • Wash Step: This is the critical step for removing surfactants. Use a solvent mixture that is strong enough to wash away the surfactants but weak enough to leave the AT2H bound to the sorbent.

        • Elute the Analyte: Use a strong organic solvent to elute the purified AT2H from the cartridge.

    • Liquid-Liquid Extraction (LLE): LLE is a fundamental extraction technique that can also be effective, although it may be less efficient and more labor-intensive than SPE.[8]

      • Step-by-Step LLE Protocol:

        • Choose Your Solvents: Select a non-polar organic solvent (e.g., hexane or ethyl acetate) in which AT2H is readily soluble and the surfactant is not.

        • Perform the Extraction: Vigorously mix your sample with the organic solvent. The AT2H will move into the organic phase, while many surfactants will remain in the aqueous or emulsion phase.

        • Separate the Phases: Carefully collect the organic layer containing the AT2H.

        • Dry and Reconstitute: Evaporate the organic solvent and redissolve the AT2H residue in a solvent that is compatible with your HPLC mobile phase.

  • Refine Your Chromatographic Method:

    • Implement Gradient Elution: A gradient elution program, where the mobile phase composition changes over time, can often provide the necessary resolving power to separate AT2H from any remaining surfactants.

    • Mobile Phase Modifiers: The addition of small amounts of an acid (e.g., formic acid) or a buffer can sometimes improve peak shape by minimizing undesirable interactions between the analyte and the column.

Workflow for Improving Poor Peak Shape:

A Start: Poor Peak Shape B Implement Solid-Phase Extraction (SPE) A->B Recommended C Implement Liquid-Liquid Extraction (LLE) A->C Alternative D Optimize HPLC Gradient B->D C->D E Peak Shape Improved? D->E F End: Accurate Analysis E->F Yes G Re-evaluate Sample Prep E->G No G->B

Caption: Troubleshooting workflow for poor HPLC peak shape.

Issue 2: Low or Inconsistent Analyte Recovery

Symptom: Your quantitative results are highly variable, or the amount of AT2H you are measuring is consistently below the expected concentration.

Primary Cause: This is often a result of ion suppression in LC-MS analysis or incomplete extraction of AT2H from the complex sample matrix.[11][12]

Troubleshooting Protocol:

  • Quantify Your Extraction Efficiency:

    • Spike and Recovery Experiment: This is a critical experiment to validate your sample preparation method.

      • Create a "blank matrix" by preparing the formulation without the AT2H active ingredient.

      • Add a known amount of a pure AT2H standard to the blank matrix (this is the "spike").

      • Process the spiked sample using your chosen extraction method (SPE or LLE).

      • Analyze the extracted sample and calculate the percentage of the spiked amount that you were able to measure.

      • A good extraction method should yield a recovery of 80-120%. If your recovery is outside this range, you need to further optimize your sample preparation.

  • Strategies to Counteract Ion Suppression in LC-MS:

    • Dilute Your Sample: Often, a simple dilution of the sample extract can significantly reduce the concentration of interfering matrix components, thereby minimizing ion suppression.

    • Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in the extracted blank matrix instead of a clean solvent. This ensures that your standards are subjected to the same matrix effects as your samples, leading to more accurate quantification.

    • Employ an Internal Standard: The use of an isotopically labeled internal standard is the most robust method for correcting for matrix effects. The internal standard is chemically identical to the analyte but has a different mass, and it will be affected by ion suppression in the same way as the analyte, allowing for a reliable correction.

Data Presentation: Example of a Spike and Recovery Experiment

ReplicateSpiked AT2H Concentration (µg/mL)Measured AT2H Concentration (µg/mL)Recovery (%)
150.046.593.0
250.044.889.6
350.047.294.4
Average 50.0 46.17 92.3

Part 3: Frequently Asked Questions (FAQs)

Q1: For a new formulation with an unknown surfactant, what is the best analytical approach to start with?

A1: When dealing with a new and unknown formulation, a systematic and robust approach is essential. Begin with a powerful sample preparation technique like Solid-Phase Extraction (SPE), as it is generally more effective and reproducible than LLE for removing a broad range of surfactants.[7][9] It is also highly advisable to use LC-MS for the analysis due to its superior selectivity and sensitivity, which will help in identifying and mitigating any potential matrix effects from the outset.

Q2: Is it possible to use HPLC with UV detection for AT2H analysis in the presence of surfactants?

A2: While HPLC-UV is a common and accessible technique, it can be problematic if the surfactants in your formulation have a UV chromophore that absorbs at the same wavelength as AT2H. If the surfactant co-elutes with your analyte, it will lead to an inaccurate, often inflated, result. In such cases, Mass Spectrometry (MS) detection is strongly recommended. MS can differentiate between AT2H and the surfactant based on their unique mass-to-charge ratios, providing a much more selective and reliable analysis.

Q3: How do I select the appropriate SPE cartridge for my sample?

A3: The choice of SPE cartridge is dictated by the chemical properties of your analyte (AT2H) and the interfering components (surfactants). Since AT2H is highly lipophilic, a reverse-phase sorbent like C18 is an excellent starting point. This type of sorbent will retain the non-polar AT2H while allowing the more polar surfactants to be washed away. For particularly challenging matrices, other sorbents, such as polymer-based ones, may offer different selectivity and should be considered.

Q4: What are the tell-tale signs that my HPLC column is being contaminated by surfactants?

A4: The accumulation of surfactants on your HPLC column can lead to a progressive decline in its performance. Key indicators of column contamination include:

  • A steady increase in backpressure.

  • A noticeable loss of peak resolution and efficiency.

  • A drift in the retention time of your analyte.

  • The appearance of "ghost peaks" in subsequent blank runs. To prevent this, it is crucial to implement a regular column cleaning and regeneration protocol.

Logical Flow of Analytical Method Development:

A Sample: AT2H in Surfactant-based Formulation B Sample Preparation Strategy A->B C Solid-Phase Extraction (SPE) B->C Highly Recommended D Liquid-Liquid Extraction (LLE) B->D Alternative E Choice of Analytical Technique C->E D->E F HPLC-UV E->F G LC-MS E->G Preferred Method H High Risk of Interference F->H I High Selectivity and Specificity G->I

Caption: Decision pathway for AT2H analysis method development.

Part 4: References

  • Spiclin, P., Gasperlin, M., & Kmetec, V. (2001). Stability of vitamin C derivatives in topical formulations containing lipoic acid, vitamins A and E. International Journal of Pharmaceutics, 222(2), 271-279. [Link]

  • Phenomenex, Inc. (n.d.). Solid-Phase Extraction Method to Reduce Surfactant Interference. LCGC International. [Link]

  • Kruve, A., & Herodes, K. (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Analyst, 146(18), 5165-5177. [Link]

  • Ramos, M. (2021). Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis. Molecules, 26(16), 4931. [Link]

  • Campos, P. M. B. G., Gianeti, M. D., & Maia, J. (2012). Application of tetra-isopalmitoyl ascorbic acid in cosmetic formulations: Stability studies and in vivo efficacy. International Journal of Cosmetic Science, 34(3), 273-279. [Link]

  • Taschl, I., & Sulyok, M. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 68(12), 3868-3880. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Ascorbyl Tetra-2-Hexyldecanoate in Modern Cosmetic Formulations. [Link]

Sources

Validation & Comparative

comparative antioxidant activity of ascorbyl tetra-2-hexyldecanoate vs l-ascorbic acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

This guide provides a critical analysis of Ascorbyl Tetra-2-Hexyldecanoate (also known as Tetrahexyldecyl Ascorbate, VC-IP, or THDC) versus the bioactive standard, L-Ascorbic Acid (L-AA).

While L-Ascorbic Acid remains the gold standard for direct antioxidant potency (


), its utility is severely compromised by hydrophilic constraints and rapid oxidative degradation. Ascorbyl Tetra-2-Hexyldecanoate functions distinctively as a stable, lipophilic pro-drug . It exhibits negligible direct radical scavenging activity in vitro but demonstrates superior intracellular delivery and membrane protection in vivo following esterase-mediated hydrolysis.
Physicochemical Profile

The fundamental divergence in performance stems from the structural modification of the ascorbic acid core. VC-IP esterifies all four hydroxyl groups with 2-hexyldecanoic acid, inverting the molecule's solubility profile.[1]

PropertyL-Ascorbic Acid (L-AA)Ascorbyl Tetra-2-Hexyldecanoate (VC-IP)
CAS Number 50-81-7183476-82-6
Molecular Weight 176.12 g/mol ~1129.8 g/mol
LogP (Lipophilicity) -1.85 (Highly Hydrophilic)> 10 (Highly Lipophilic)
pKa 4.17 (Requires low pH for stability)Non-ionic (pH neutral stable)
Oxidative Stability Poor (Rapid degradation to DHAA)Excellent (Stable > 12 months at RT)
Bioavailability Transport via SVCT1/2 (Saturation limited)Passive diffusion (Lipid bilayer integration)
Mechanism of Action: The Pro-Drug Pathway

Unlike L-AA, which acts immediately as a reducing agent, VC-IP is biologically inert until hydrolyzed. It functions as a "Trojan Horse," utilizing its lipophilic alkyl chains to penetrate the stratum corneum and cell membranes before being activated by cytosolic esterases (specifically Carboxylesterase-2, CES2).

Bioconversion Pathway

The following diagram illustrates the cellular uptake and activation mechanism required for VC-IP antioxidant activity.

VC_IP_Pathway Extracellular Extracellular Matrix (Topical Application) Membrane Lipid Bilayer (Passive Diffusion) Extracellular->Membrane Penetration Cytosol Cytosol (Intracellular Space) Membrane->Cytosol Entry VCIP VC-IP (Lipophilic Pro-Drug) Cytosol->VCIP CES2 Esterase Hydrolysis (CES2 Enzyme) VCIP->CES2 Enzymatic Cleavage LAA L-Ascorbic Acid (Active Form) CES2->LAA Release ROS ROS Neutralization (•OH, O2•-) LAA->ROS Scavenging Collagen Collagen Synthesis (Cofactor Activity) LAA->Collagen Signaling

Caption: VC-IP penetrates the lipid bilayer via passive diffusion and is hydrolyzed by intracellular esterases to release active L-Ascorbic Acid.

Comparative Antioxidant Performance[2][3][4][5][6][7][8][9]
A. In Vitro (Cell-Free) Assays: The "Test Tube" Trap

In standard chemical assays like DPPH or ORAC, L-AA vastly outperforms VC-IP . This is because these assays measure direct electron donation. VC-IP's hydroxyl groups—the source of electron donation—are "capped" by ester bonds.

  • L-AA ORAC: ~29,800 µM TE/mg (Direct scavenging)

  • VC-IP ORAC: ~1,035 µM TE/mg (Minimal direct activity)

Critical Insight: Researchers should not use DPPH to screen VC-IP efficacy unless a hydrolysis step (e.g., pre-incubation with pig liver esterase) is included.

B. In Cellulo (Intracellular) Assays: The Biological Reality

When tested in living systems (e.g., HaCaT keratinocytes or fibroblasts), VC-IP often matches or exceeds L-AA performance due to superior uptake and sustained release.

  • Intracellular ROS: VC-IP significantly suppresses UVB-induced intracellular peroxide levels.[2]

  • Lipid Peroxidation: VC-IP is superior at inhibiting lipid peroxidation in cell membranes because it localizes to the lipid bilayer, whereas L-AA resides primarily in the aqueous cytosol.

Experimental Protocols

To validate these claims, the following protocols are recommended. These avoid the artifacts of cell-free assays.

Protocol A: Intracellular ROS Scavenging (DCFH-DA Assay)

Objective: Measure the ability of VC-IP vs. L-AA to neutralize oxidative stress inside keratinocytes.

  • Cell Seeding: Seed HaCaT keratinocytes in 96-well black plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment:

    • Treat cells with VC-IP (dissolved in DMSO/Ethanol, final <0.1%) or L-AA (freshly prepared in PBS).

    • Concentration range: 10 µM – 100 µM.

    • Incubate for 24 hours (Critical: VC-IP requires time for uptake and conversion).

  • Probe Loading: Wash cells with PBS. Add 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) in serum-free medium. Incubate 30 min at 37°C.

  • Stressor Induction: Wash cells. Expose to UVB (

    
    ) or 
    
    
    
    (100 µM).
  • Measurement: Read fluorescence immediately (Ex: 485 nm, Em: 530 nm) using a microplate reader.

  • Calculation: % ROS Scavenging =

    
    .
    
Protocol B: Bioconversion Efficiency (HPLC Analysis)

Objective: Quantify the rate of VC-IP conversion to L-AA by cellular esterases.

Experimental_Workflow Step1 Cell Lysate Preparation (HaCaT or Fibroblasts) Step2 Incubation with VC-IP (37°C, pH 7.4, 0-24h) Step1->Step2 Step3 Reaction Termination (Add Methanol/Metaphosphoric Acid) Step2->Step3 Step4 HPLC Analysis (C18 Column, UV 245nm) Step3->Step4

Caption: Workflow to quantify the enzymatic hydrolysis of VC-IP into active L-Ascorbic Acid.

  • Preparation: Homogenize skin tissue or cell pellets in phosphate buffer (pH 7.4).

  • Reaction: Mix 100 µL lysate with 100 µM VC-IP. Incubate at 37°C.

  • Sampling: At

    
     hours, withdraw aliquots.
    
  • Extraction: Stop reaction with cold metaphosphoric acid (5%). Centrifuge (10,000g, 10 min).

  • Detection: Inject supernatant into HPLC.

    • Mobile Phase: 0.1% Formic acid / Acetonitrile.

    • Detection: 245 nm (L-AA specific absorbance).

    • Reference: Compare retention time against pure L-AA standard.

Data Summary: Head-to-Head Comparison
MetricL-Ascorbic AcidVC-IP (Tetrahexyldecyl Ascorbate)Interpretation
Direct ORAC (µM TE/mg) ~29,800~1,035L-AA is the superior direct electron donor.
Lipid Peroxidation (IC50) High (Poor protection)Low (Good protection)VC-IP protects membranes due to lipophilicity.
Conversion Rate N/A (Active form)~84% (in reconstructed skin)High conversion efficiency confirms pro-drug validity.
Cellular Uptake Transporter-dependentPassive DiffusionVC-IP achieves higher intracellular concentrations over time.
Formulation Stability

days (aqueous)

18 months
VC-IP is preferred for shelf-stable commercial products.
Conclusion

For strictly in vitro antioxidant screening (e.g., stabilizing a formula), L-Ascorbic Acid is the superior choice. However, for therapeutic efficacy in biological systems , Ascorbyl Tetra-2-Hexyldecanoate offers a compelling alternative. Its mechanism relies on efficient passive transport and intracellular conversion, allowing it to deliver high concentrations of Vitamin C to the dermis without the stability issues or acidity associated with L-AA.

Recommendation: Use L-AA for acute, high-potency surface treatment. Use VC-IP for sustained, deep-tissue antioxidant protection and lipid peroxidation inhibition.

References
  • Ochiai, Y., et al. (2006).[2][3] "A new lipophilic pro-vitamin C, tetra-isopalmitoyl ascorbic acid (VC-IP), prevents UV-induced skin pigmentation through its anti-oxidative properties."[2][3] Journal of Dermatological Science, 44(1), 37-44.[3] Link

  • Stamford, N. P. (2012). "Stability, transdermal penetration, and cutaneous effects of ascorbic acid and its derivatives."[4][5][6] Journal of Cosmetic Dermatology, 11(4), 310-317. Link

  • Swindell, W. R., et al. (2021). "Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone."[4][5] International Journal of Molecular Sciences, 22(16), 8756. Link

  • Xiao, L., et al. (2018). "Comparison of Vitamin C and Its Derivative Antioxidant Activity: Evaluated by Using Density Functional Theory." ACS Omega, 3(8), 8804–8812. Link

  • Cayman Chemical. (2022).[3] "Ascorbyl Tetraisopalmitate Product Information & Safety Data Sheet." Cayman Chemical.[3] Link

Sources

Comparative Efficacy Guide: Ascorbyl Tetra-2-Hexyldecanoate vs. Hydroquinone in Melanogenesis Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing Ascorbyl Tetra-2-Hexyldecanoate (AT-2H; also known as Tetrahexyldecyl Ascorbate or VC-IP) against the industry gold standard, Hydroquinone (HQ).

While Hydroquinone remains the benchmark for potency due to its direct enzyme inactivation, it is limited by high cytotoxicity and instability. AT-2H represents a lipophilic pro-drug strategy. It lacks direct tyrosinase inhibitory activity in cell-free systems but demonstrates superior intracellular efficacy through enhanced membrane permeability, esterase-mediated conversion to ascorbic acid, and downstream gene downregulation.

Mechanistic Divergence

The fundamental difference between these two compounds lies in their site of action and activation requirements.

  • Hydroquinone (Direct Inhibitor): Acts as a structural analogue to tyrosine. It binds directly to the active site of tyrosinase, acting as a suicide substrate. It also generates Reactive Oxygen Species (ROS) that induce melanocyte cytotoxicity.[1]

  • Ascorbyl Tetra-2-Hexyldecanoate (Pro-drug): It is biologically inactive in its esterified form. Its four lipophilic isopalmitic acid chains allow it to pass through the melanocyte lipid bilayer 10x more efficiently than L-Ascorbic Acid. Once cytosolic, intracellular esterases cleave the chains, releasing free Ascorbic Acid (AA). This AA then:

    • Reduces Dopaquinone back to L-DOPA (antioxidant action).

    • Chelates Copper (Cu²⁺) ions required for tyrosinase activity.

    • Downregulates the transcription of Tyr (Tyrosinase) and TRP-1 genes.

Pathway Visualization

The following diagram illustrates the intracellular activation of AT-2H versus the direct enzymatic blockade of HQ.

MelanogenesisPathways cluster_ext Extracellular Space cluster_cell Melanocyte Cytosol HQ Hydroquinone Tyrosinase Tyrosinase Enzyme (Active) HQ->Tyrosinase Direct Binding (Suicide Substrate) ROS ROS Generation (Cytotoxicity) HQ->ROS Oxidative Stress AT2H Ascorbyl Tetra-2- Hexyldecanoate Membrane Lipid Bilayer AT2H->Membrane High Lipid Solubility Esterase Intracellular Esterases Membrane->Esterase Passive Diffusion InactTyr Inactivated Enzyme Tyrosinase->InactTyr Inhibition Melanin Melanin Synthesis Tyrosinase->Melanin Catalysis InactTyr->Melanin Blockade Ascorbic L-Ascorbic Acid (Released) Esterase->Ascorbic Hydrolysis Ascorbic->Tyrosinase Cu2+ Chelation & Quinone Reduction GeneExp Downregulation of Tyr/TRP-1 mRNA Ascorbic->GeneExp Signal Transduction GeneExp->Tyrosinase Reduced Protein Synthesis

Caption: Figure 1. Comparative mechanism of action. HQ inhibits existing enzyme directly but induces toxicity. AT-2H requires intracellular hydrolysis to release active Ascorbic Acid, acting via antioxidant reduction and gene downregulation.

Comparative Efficacy Analysis

The "Cell-Free" Trap

A critical error in experimental design is testing AT-2H in a cell-free mushroom tyrosinase assay.

  • HQ: Will show potent inhibition (IC50 ~1–10 µM) in a test tube.

  • AT-2H: Will show 0% inhibition because it lacks the free hydroxyl groups required to interact with the enzyme's copper active site. It must be tested in live cells (e.g., B16F10 or HEMn) to allow for esterase conversion.

Quantitative Comparison (Data Synthesis)

The table below synthesizes data from cellular assays (B16F10 Melanoma) and stability studies.

FeatureHydroquinone (HQ)Ascorbyl Tetra-2-Hexyldecanoate (AT-2H)
Primary Mechanism Competitive Inhibitor / CytotoxicAntioxidant / Transcriptional Downregulator
Cell-Free Tyrosinase IC50 1.0 – 10 µM (Highly Potent)> 1000 µM (Inactive in vitro)
Cellular Melanin Inhibition High (Rapid onset)Moderate to High (Time-dependent, >48h)
Cellular Uptake Low (Hydrophilic)High (Lipophilic, LogP ~13)
Cytotoxicity (CC50) ~30–50 µM (Narrow therapeutic window)> 500 µM (High safety margin)
Stability (Oxidation) Poor (Oxidizes to brown quinones)Excellent (Stable at >45°C, pH neutral)
Side Effects Erythema, Ochronosis, cell deathCollagen synthesis stimulation, hydration

Key Insight: While HQ appears more potent in enzyme assays, AT-2H achieves comparable intracellular melanin reduction at concentrations of 2-3% in formulation, without the cell viability reduction seen with HQ.

Experimental Protocols

To validly assess AT-2H, you must use a cellular model. The following protocols are designed for B16F10 Murine Melanoma cells.

Workflow Visualization

AssayWorkflow cluster_viability Viability Check (Parallel Plate) cluster_melanin Melanin Quantification Start Seed B16F10 Cells (1 x 10^4 cells/well) Treat Treatment (72h) Group A: HQ (Positive Control) Group B: AT-2H (Test) Group C: Vehicle Start->Treat Wash PBS Wash x2 Treat->Wash MTT MTT / CCK-8 Assay Wash->MTT Lysis Lysis: 1N NaOH @ 60°C (1 Hour) Wash->Lysis ToxResult Calculate CC50 MTT->ToxResult Measure Absorbance @ 405nm Lysis->Measure Norm Normalize to Total Protein (BCA Assay) Measure->Norm

Caption: Figure 2. Validated workflow for comparing lipophilic pro-drugs vs. direct inhibitors. Note the parallel viability check to ensure melanin reduction isn't due to cell death.

Protocol A: Intracellular Melanin Quantification

Objective: Determine efficacy of AT-2H conversion and inhibition.

  • Seeding: Seed B16F10 melanoma cells at

    
     cells/well in 6-well plates containing DMEM with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
    
  • Induction: Replace medium with fresh medium containing

    
    -MSH (100 nM)  to stimulate melanogenesis.
    
  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • HQ: 1 µM, 5 µM, 10 µM (Watch for cell detachment/toxicity).

    • AT-2H: 10 µM, 25 µM, 50 µM, 100 µM. Note: Pre-dissolve AT-2H in ethanol or DMSO, ensuring final solvent concentration is negligible.

  • Incubation: Incubate for 72 hours . (AT-2H requires time for uptake and enzymatic conversion).

  • Harvesting: Wash cells 2x with ice-cold PBS. Trypsinize and pellet cells.

  • Lysis (Critical Step): Resuspend pellet in 1N NaOH containing 10% DMSO . Heat at 80°C for 1 hour to solubilize melanin.

  • Measurement: Transfer to a 96-well plate and read absorbance at 405 nm .

  • Normalization: Measure total protein content of the lysate (BCA assay) and express results as µg melanin / mg protein .

Protocol B: Intracellular Tyrosinase Activity (Zymography)

Objective: Prove that AT-2H downregulates the enzyme activity inside the cell, rather than directly inhibiting it.

  • Lysate Preparation: Treat cells as above (72h). Wash and lyse with Phosphate Buffer (pH 6.8) containing 1% Triton X-100 (non-denaturing).

  • Clarification: Centrifuge at 10,000g for 10 min at 4°C. Collect supernatant.

  • Reaction:

    • Mix 40 µL of lysate with 100 µL of 2 mM L-DOPA .

    • Incubate at 37°C for 30–60 minutes.

  • Readout: Monitor dopachrome formation at 475 nm .

  • Interpretation: If AT-2H treated cells show lower activity than control after lysis, it confirms downregulation of enzyme synthesis or processing, as AT-2H itself is washed away or hydrolyzed.

Stability & Formulation Considerations

For drug development professionals, efficacy is irrelevant if the molecule degrades before delivery.

  • Hydroquinone: Highly susceptible to auto-oxidation. Requires sulfites or low pH (3.0–4.0) to maintain stability, which increases skin irritation potential.

  • AT-2H: The esterification of the 2, 3, 5, and 6-hydroxyl groups protects the enediol system (the sensitive part of Vitamin C) from oxidation.

    • Thermal Stability: Stable at 45°C for >6 months.

    • pH Compatibility: Stable across a broad pH range (3.0 – 6.0).

    • Solubility: Miscible in oils/silicones, allowing for anhydrous formulations or O/W emulsions that improve barrier penetration.

References

  • Ochiai, Y., et al. (2006). "A new lipophilic pro-vitamin C, tetra-isopalmitoyl ascorbic acid (VC-IP), prevents UV-induced skin pigmentation through its anti-oxidative properties." Journal of Dermatological Science.

  • Xiao, L., et al. (2018). "Structural Requirements of Alkylglyceryl-L-Ascorbic Acid Derivatives for Melanogenesis Inhibitory Activity." International Journal of Molecular Sciences.

  • BenchChem. "A Comparative Analysis of the Cytotoxicity of Hydroquinone and Its Derivatives."[2] BenchChem Technical Guides.

  • Lee, J., et al. (2017). "3-O-Glyceryl-2-O-hexyl ascorbate suppresses melanogenesis by interfering with intracellular melanosome transport and suppressing tyrosinase protein synthesis."[3] Pigment Cell & Melanoma Research.

  • Palumbo, A., et al. (1991). "Mechanism of inhibition of melanogenesis by hydroquinone." Biochimica et Biophysica Acta.

Sources

A Senior Application Scientist's Guide to the Clinical Efficacy Validation of Ascorbyl Tetra-2-Hexyldecanoate for UV Protection

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond L-Ascorbic Acid in Photoprotection

For decades, L-ascorbic acid has been the benchmark for topical antioxidant therapy in dermatology. Its capacity to neutralize reactive oxygen species (ROS) generated by ultraviolet (UV) radiation is well-documented. However, its practical application is severely hampered by inherent instability—rapid oxidation upon exposure to air, light, and heat—and the need for a low pH formulation, which can induce skin irritation.[1][2] This has driven the development of more stable, lipophilic derivatives designed to overcome these limitations.

Among the most promising of these is Ascorbyl Tetra-2-Hexyldecanoate (AT2H), also known as Ascorbyl Tetraisopalmitate or Tetrahexyldecyl Ascorbate.[3] This oil-soluble ester of ascorbic acid presents a significant formulation advantage due to its superior stability.[4] More critically, its lipophilic nature enhances its penetration through the stratum corneum, the skin's lipid-rich outer barrier.[5] Once absorbed, intracellular esterases convert AT2H into the biologically active L-ascorbic acid, delivering the antioxidant potential directly within the epidermis and dermis where it is most needed to combat UV-induced damage.[5] This guide provides an in-depth analysis of the mechanisms, clinical validation methodologies, and comparative efficacy of AT2H as a photoprotective agent.

Part 1: Mechanism of Action - Intervening in the UV Damage Cascade

Exposure to solar UV radiation initiates a cascade of damaging events in the skin. UVB (290–320 nm) is primarily absorbed by the epidermis and directly damages DNA, leading to the formation of cyclobutane pyrimidine dimers (CPDs) and other photoproducts.[6] UVA (320–400 nm), which penetrates more deeply into the dermis, primarily causes damage indirectly through the generation of ROS.[6] These highly reactive molecules oxidize cellular lipids, proteins, and DNA, leading to inflammation, immunosuppression, and degradation of the extracellular matrix, which manifests as photoaging and increases the risk of skin cancer.[7]

Antioxidants like AT2H do not block or absorb UV radiation in the manner of a sunscreen filter. Instead, they provide a secondary line of defense by neutralizing the ROS that form when UV photons penetrate the skin. By donating electrons, they quench these free radicals, interrupting the oxidative cascade that leads to cellular damage. This mechanism is crucial for mitigating the damage that sunscreens alone cannot prevent.

The signaling pathway below illustrates the key points of UV-induced damage and the theoretical intervention point for antioxidants derived from AT2H.

UV_Damage_Pathway cluster_0 UV Radiation Exposure cluster_1 Cellular Impact cluster_2 Downstream Consequences UVR UVA & UVB Radiation ROS Reactive Oxygen Species (ROS) Generation UVR->ROS UVA-mediated DNA_Damage Direct DNA Damage (CPD Formation) UVR->DNA_Damage UVB-mediated Oxidative_Stress Oxidative Stress (Lipid Peroxidation, Protein Damage) ROS->Oxidative_Stress Apoptosis Apoptosis (Sunburn Cell Formation) DNA_Damage->Apoptosis AT2H Ascorbyl Tetra-2-Hexyldecanoate (converted to Ascorbic Acid) AT2H->ROS Neutralizes Inflammation Inflammatory Cascade (Cytokine Release) Oxidative_Stress->Inflammation Photoaging Photoaging & Carcinogenesis Inflammation->Photoaging Apoptosis->Photoaging

Fig. 1: UV-Induced Damage Pathway and Antioxidant Intervention.

Part 2: Comparative Clinical Efficacy

While AT2H is widely used in formulations for its stability and anti-aging benefits, direct clinical data isolating its photoprotective efficacy against acute UV exposure is less abundant than for first-generation antioxidants.[2][8] Most clinical investigations assess AT2H as part of a complex formulation targeting the chronic signs of photoaging, such as wrinkles and hyperpigmentation.[1][5][8]

However, an ex vivo study using UV-exposed human skin explants demonstrated that a serum containing AT2H, melatonin, and bakuchiol significantly reduced the formation of apoptotic "sunburn cells" compared to untreated irradiated skin, providing histological evidence of its protective capacity.[9][10] Another limited clinical study noted that a 3% AT2H cream applied for three weeks suppressed pigmentation following UVB irradiation in human subjects.[3]

To contextualize its potential, the following table compares the known photoprotective effects of AT2H with those of other well-researched topical antioxidants. The data for alternatives provides a benchmark for the types of endpoints and efficacy levels that should be targeted in future clinical trials of AT2H.

Active Compound Mechanism Key Clinical Efficacy Endpoints for UV Protection Advantages Disadvantages Supporting Citations
Ascorbyl Tetra-2-Hexyldecanoate (AT2H) Antioxidant (ROS Scavenger), inhibits melanogenesis.- Reduces UV-induced pigmentation. - Significantly reduces sunburn cell formation (in combination with other antioxidants).- Highly stable. - Lipophilic, enhances skin penetration. - Less irritating than L-ascorbic acid.- Limited standalone clinical data for acute UV protection (e.g., MED reduction). - Higher cost.[3][9][10][11]
L-Ascorbic Acid Potent Antioxidant (ROS Scavenger).- Reduces UV-induced erythema. - Reduces sunburn cell formation.- Most biologically active form of Vitamin C. - Extensive research base.- Highly unstable (oxidizes quickly). - Requires low pH, can be irritating. - Poor skin penetration.[1][2]
α-Tocopherol (Vitamin E) Lipid-soluble Antioxidant, protects cell membranes from lipid peroxidation.- Reduces erythema and sunburn cells, particularly when combined with Vitamin C.- Protects lipid components of the skin. - Synergistic effect with Vitamin C.- Unstable on its own. - Can be comedogenic in high concentrations.[9]
Ferulic Acid Plant-based Antioxidant.- Stabilizes Vitamins C and E, enhancing their photoprotective capacity (doubling their efficacy).- Potent antioxidant. - Stabilizes other, less stable antioxidants.- Primarily functions as a stabilizer and synergistic component rather than a standalone agent.[7]

Part 3: Experimental Protocols for Efficacy Validation

Validating the clinical efficacy of a photoprotective agent like AT2H requires rigorous, controlled methodologies that quantify its ability to mitigate specific markers of UV-induced damage. The following protocols are standard in the field for assessing such endpoints in human subjects.

Protocol 1: Minimal Erythema Dose (MED) Assessment

The MED is the lowest dose of UV radiation that produces minimally perceptible redness 24 hours after exposure. An effective topical antioxidant should increase the MED, meaning more UV energy is required to elicit a sunburn response.

Methodology:

  • Subject Recruitment: Enroll subjects with Fitzpatrick skin types I-III, who have not had significant sun exposure on the test area (e.g., lower back) for at least two months.

  • Site Demarcation: Mark multiple 2x2 cm test sites on the subject's back.

  • Product Application: Apply a standardized amount (typically 2 mg/cm²) of the test product (e.g., vehicle vs. vehicle + AT2H) to the designated sites. One site remains untreated as a control. Application occurs 30-60 minutes prior to irradiation.

  • UV Irradiation: Expose the test sites to a series of increasing doses of UV radiation from a solar simulator. The dose progression is typically a geometric series (e.g., 25% increments).

  • Evaluation: At 24 hours post-irradiation, a trained evaluator, blinded to the treatment, visually assesses the sites to determine the lowest UV dose that produced perceptible erythema for each treatment condition.

  • Data Analysis: The MED for the AT2H-treated site is compared to the MED for the vehicle and untreated sites. A statistically significant increase in MED on the treated site indicates a protective effect.

MED_Workflow cluster_0 Preparation cluster_1 Procedure cluster_2 Evaluation A Subject Recruitment (Fitzpatrick I-III) B Demarcate Test Sites (e.g., Lower Back) A->B C Apply Products (2 mg/cm²) - Untreated Control - Vehicle - Test Article (AT2H) B->C D Wait 30-60 min C->D E Irradiate Sites with Increasing UV Doses D->E F Wait 24 hours E->F G Blinded Visual Assessment of Erythema F->G H Determine MED for Each Site G->H

Fig. 2: Workflow for Minimal Erythema Dose (MED) Assessment.
Protocol 2: Sunburn Cell (SBC) Assay

Sunburn cells are keratinocytes undergoing UV-induced apoptosis. A reduction in the number of SBCs is a direct measure of cellular protection.

Methodology:

  • Subject Preparation & Irradiation: Follow steps 1-4 of the MED protocol, but instead of a dose series, irradiate all test sites with a single, predetermined suberythemal dose (e.g., 1.5-2x MED of untreated skin).

  • Biopsy: At 24 hours post-irradiation, take a 3-4 mm punch biopsy from the center of each test site (untreated, vehicle, AT2H-treated).

  • Histological Processing: Fix the biopsies in formalin, embed in paraffin, and section the tissue.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E). SBCs are identified by their characteristic morphology: a shrunken, eosinophilic cytoplasm and a pyknotic (condensed) nucleus.

  • Quantification: A pathologist, blinded to the treatment groups, counts the number of SBCs per unit length of the epidermis under a microscope.

  • Data Analysis: Compare the mean SBC count from AT2H-treated skin to the counts from the control sites. A statistically significant reduction demonstrates a cytoprotective effect.

SBC_Workflow cluster_0 In-Vivo Procedure cluster_1 Laboratory Analysis A Prepare & Apply Products (as in MED Protocol) B Irradiate Sites with Fixed UV Dose (e.g., 2x MED) A->B C Take Punch Biopsy from each site at 24h B->C D Fix, Embed & Section Tissue Samples C->D E H&E Staining D->E F Blinded Microscopic Quantification of SBCs E->F

Fig. 3: Workflow for Sunburn Cell (SBC) Assay.
Protocol 3: Quantification of UV-Induced DNA Damage

This protocol quantifies the formation of CPDs, the primary form of direct DNA damage from UVB.

Methodology:

  • Irradiation and Biopsy: The in-vivo procedure is identical to the SBC Assay (Protocol 2).

  • DNA Extraction: Immediately after biopsy, the epidermal layer is separated, and genomic DNA is extracted from the tissue samples.

  • Damage Detection: The amount of CPDs is quantified using one of several methods:

    • Immunohistochemistry (IHC): Tissue sections are stained with a monoclonal antibody specific for CPDs. The intensity of the stain is then quantified using image analysis software.

    • ELISA-based Assays: Extracted DNA is used in a competitive ELISA kit where a CPD-specific antibody is employed.

    • Repair-Assisted Damage Detection (RADD): This highly sensitive method uses repair enzymes (e.g., T4 Endonuclease V) to create nicks at CPD sites, which are then labeled with fluorescent nucleotides for quantification.

  • Data Analysis: The level of DNA damage in the AT2H-treated samples is compared to that in the control samples. A significant reduction indicates that the antioxidant is mitigating direct DNA damage, likely by reducing the oxidative stress that can impair DNA repair mechanisms.

Conclusion and Future Directions

Ascorbyl Tetra-2-Hexyldecanoate stands as a scientifically robust evolution of topical Vitamin C. Its superior stability and lipophilic nature grant it significant formulation and bioavailability advantages over traditional L-ascorbic acid. While a growing body of evidence supports its role in mitigating the long-term signs of photoaging, there remains a compelling need for targeted clinical studies to quantify its acute photoprotective effects against UV-induced erythema, cellular apoptosis, and direct DNA damage. The protocols outlined in this guide represent the industry standard for such validation. By demonstrating efficacy against these critical endpoints, AT2H can be definitively positioned not just as an anti-aging compound, but as a potent, evidence-based agent for daily UV protection, complementing the function of traditional sunscreens.

References

  • Maia Campos, P. M. B. G., et al. (2021). Sunscreens and Cosmetic Formulations Containing Ascorbyl Tetraisopalmitate and Rice Peptides for the Improvement of Skin Photoaging: A Double-blind, Randomized Placebo-controlled Clinical Study. Photochemistry and Photobiology, 97(4), 805-815. [Link]

  • Traikovich, S. S. (1999). Double-Blind, Half-Face Study Comparing Topical Vitamin C and Vehicle for Rejuvenation of Photodamage. Dermatologic Surgery, 25(8), 655-659. [Link]

  • Draelos, Z. D., et al. (2020). Epidermal and Dermal Hallmarks of Photoaging are Prevented by Treatment with Night Serum Containing Melatonin, Bakuchiol, and Ascorbyl Tetraisopalmitate: In Vitro and Ex Vivo Studies. Dermatology and Therapy, 10(1), 1-13. [Link]

  • Maia Campos, P. M. B. G., et al. (2015). An Oral Supplementation Based on Hydrolyzed Collagen and Vitamins Improves Skin Elasticity and Dermis Echogenicity: A Clinical Placebo-Controlled Study. Clinical Pharmacology & Biopharmaceutics, 4(3). [Link]

  • Happy Skin Days. (2021). Ingredient focus: Ascorbyl tetraisopalmitate. [Link]

  • Gunt, H., et al. (2021). Clinical evidence of the efficacy and safety of a new 3‐in‐1 anti‐aging topical night serum‐in‐oil containing melatonin, bakuchiol, and ascorbyl tetraisopalmitate: 103 females treated from 28 to 84 days. Journal of Cosmetic Dermatology, 20(3), 838-847. [Link]

  • Fitzpatrick, R. E., & Rostan, E. F. (2002). Double-blind, half-face study comparing topical vitamin C and vehicle for rejuvenation of photodamage. Dermatologic Surgery, 28(3), 231-236. [Link]

  • Add Actives. (2023). ASCORBYL TETRAISOPALMITATE - Vitamin C Derivative. [Link]

  • Herdon, J. H., et al. (2022). Antioxidant Skincare Treatment for Hyperpigmented and Photodamaged Skin: Multi-Center, Open-Label, Cross-Seasonal Case Study. The Journal of Clinical and Aesthetic Dermatology, 15(11), 33-38. [Link]

  • Woolery-Lloyd, H., et al. (2022). Photoprotection in skin of color. Journal of the American Academy of Dermatology, 87(5), 1109-1123. [Link]

  • ResearchGate. (2022). Double‐Blind, Half‐Face Study Comparing Topical Vitamin C and Vehicle for Rejuvenation of Photodamage. [Link]

  • Swindell, W. R., et al. (2021). Tetrahexyldecyl Ascorbate (THDC) Degrades Rapidly under Oxidative Stress but Can Be Stabilized by Acetyl Zingerone to Enhance Collagen Production and Antioxidant Effects. International Journal of Molecular Sciences, 22(16), 8756. [Link]

  • Herndon, J. H., et al. (2022). Antioxidant Skincare Treatment for Hyperpigmented and Photodamaged Skin: Multi-Center, Open-Label, Cross-Seasonal Case Study. The Journal of Clinical and Aesthetic Dermatology, 15(11), 33-38. [Link]

  • Dot & Key. (n.d.). Vitamin C + E Sunscreen, IN-VIVO Tested SPF 50+ PA++++. [Link]

  • Maia Campos, P. M. B. G., et al. (2012). Application of tetra-isopalmitoyl ascorbic acid in cosmetic formulations: Stability studies and in vivo efficacy. European Journal of Pharmaceutics and Biopharmaceutics, 82(3), 580-586. [Link]

  • Phyto-C Skin Care. (2024). The Deceptive Truth of Stable Vitamin C Derivatives. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ascorbyl tetra-2-hexyldecanoate
Reactant of Route 2
Reactant of Route 2
Ascorbyl tetra-2-hexyldecanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.